molecular formula C23H29N3O4S2 B14985315 N-[2-(cyclohexylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-[2-(cyclohexylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B14985315
M. Wt: 475.6 g/mol
InChI Key: GBAPWVUPKDKNNJ-UHFFFAOYSA-N
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Description

N-[2-(Cyclohexylcarbamoyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C23H29N3O4S2 and a molecular weight of 475.63 . This compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group, a phenyl ring, a thiophene-2-sulfonyl group, and a piperidine-4-carboxamide moiety. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohexylcarbamoyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves multiple steps. One common method includes the reaction of 2-(cyclohexylcarbamoyl)benzoic acid with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. This is followed by the cyclization of the intermediate product with piperidine-4-carboxylic acid under suitable conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent control of reaction conditions such as temperature, pressure, and pH to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohexylcarbamoyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[2-(Cyclohexylcarbamoyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-[2-(Cyclohexylcarbamoyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of signal transduction processes and interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Cyclohexylcarbamoyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is unique due to its combination of a cyclohexylcarbamoyl group and a thiophene-2-sulfonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

Molecular Formula

C23H29N3O4S2

Molecular Weight

475.6 g/mol

IUPAC Name

N-[2-(cyclohexylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C23H29N3O4S2/c27-22(17-12-14-26(15-13-17)32(29,30)21-11-6-16-31-21)25-20-10-5-4-9-19(20)23(28)24-18-7-2-1-3-8-18/h4-6,9-11,16-18H,1-3,7-8,12-15H2,(H,24,28)(H,25,27)

InChI Key

GBAPWVUPKDKNNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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